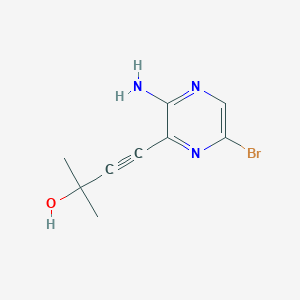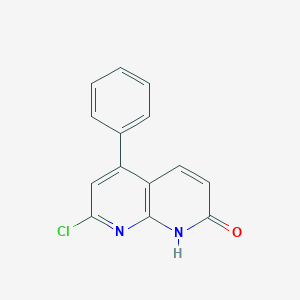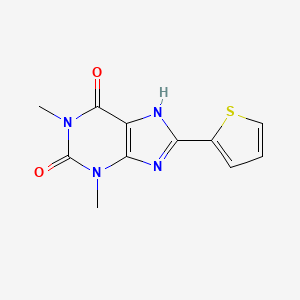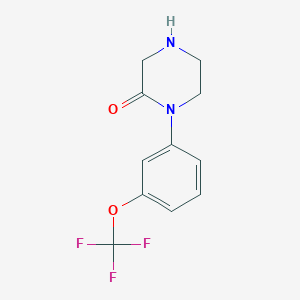
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one is a chemical compound with the molecular formula C11H11F3N2O2 It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a piperazinone moiety
Métodos De Preparación
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethoxy)aniline and piperazine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of the aniline derivative with piperazine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted and functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and other products that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways in biological systems. The trifluoromethoxy group and piperazinone moiety play crucial roles in its binding affinity and activity. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one: This compound has a similar structure but with the trifluoromethoxy group attached at the 4-position of the phenyl ring.
1-(3-(Trifluoromethyl)phenyl)piperazin-2-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-(Methoxy)phenyl)piperazin-2-one: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different biological and chemical behavior.
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H11F3N2O2 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethoxy)phenyl]piperazin-2-one |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17/h1-3,6,15H,4-5,7H2 |
Clave InChI |
XJFWLJGWEYXTDT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


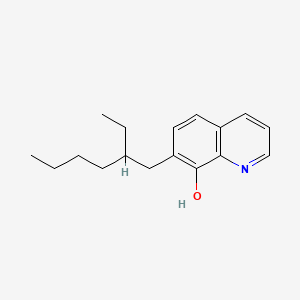
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
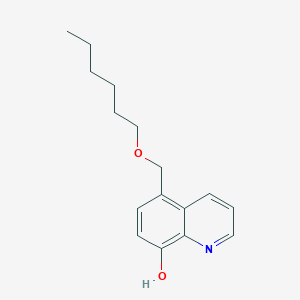
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
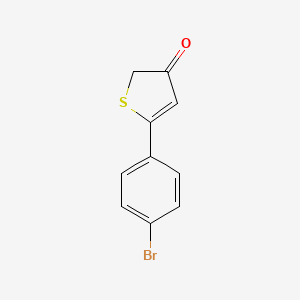
![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)
